4-Fluorosulfonylbenzenesulfonyl Chloride (CAS 30672-72-1): The Bifunctional SuFEx Hub
4-Fluorosulfonylbenzenesulfonyl Chloride (CAS 30672-72-1): The Bifunctional SuFEx Hub
Technical Guide & Application Protocol [1]
Executive Summary
4-Fluorosulfonylbenzenesulfonyl chloride (CAS 30672-72-1) represents a premier class of "bifunctional hubs" in modern chemical biology and drug discovery.[1] Unlike homobifunctional crosslinkers, this molecule possesses two electrophilic sulfur centers with distinct reactivity profiles: a highly reactive sulfonyl chloride (
This orthogonality allows researchers to perform sequential, controlled functionalization. The chloride handle reacts rapidly with nucleophiles (amines, alcohols) under mild conditions, while the fluoride handle remains intact, serving as a "dormant" warhead for subsequent Sulfur-Fluoride Exchange (SuFEx) click chemistry. This guide details the properties, mechanistic logic, and experimental protocols for leveraging this reagent in proteome profiling and covalent inhibitor design.
Part 1: Chemical Identity & Physiochemical Properties[2][3][4]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 4-(Fluorosulfonyl)benzenesulfonyl chloride |
| Common Names | |
| CAS Number | 30672-72-1 |
| Molecular Formula | |
| Molecular Weight | 258.67 g/mol |
| SMILES |
Physical Properties
Note: Sulfonyl chlorides are moisture-sensitive.[1] Data below represents standard ranges for this structural class; experimental verification via Certificate of Analysis (CoA) is recommended for specific batches.
| Property | Value / Observation |
| Physical State | Solid (typically off-white to crystalline) |
| Melting Point | Approx. 50–70°C (Predicted based on structural analogues) |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO.[1] Reacts with water.[1][2] |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid).[1] Store under inert gas (Ar/ |
Part 2: The Mechanistic Core – Differential Reactivity
The utility of CAS 30672-72-1 lies in the chemoselective discrimination between the two sulfur centers.[1]
The Chloride Handle (Kinetic Electrophile)
The
-
Reactivity: High.
-
Target: Primary/secondary amines, thiols, activated alcohols.
-
Conditions: Mild basic conditions (e.g.,
, 0°C to RT). -
Outcome: Formation of a sulfonamide or sulfonate ester.[1][2][3]
The Fluoride Handle (SuFEx Warhead)
The
-
Reactivity: Latent (Dormant).[1]
-
Target: Silyl ethers (aryl-OTMS), specific protein side chains (Tyr, Lys, His) in specific environments.
-
Activation: Requires SuFEx catalysis (e.g., DBU, BEMP, or
) or proximity-induced reactivity in protein binding pockets. -
Outcome: Formation of a stable sulfate or sulfamate linkage.[1]
Mechanistic Visualization
The following diagram illustrates the sequential functionalization logic:
Figure 1: Sequential functionalization strategy leveraging the differential reactivity of Chloride vs. Fluoride leaving groups.
Part 3: Synthesis & Manufacturing[8]
While often purchased, the synthesis of CAS 30672-72-1 typically follows a partial fluorination strategy starting from benzene-1,4-disulfonyl chloride.[1]
Synthetic Route (Desymmetrization)[1]
-
Starting Material: Benzene-1,4-disulfonyl chloride.[1]
-
Reagent: Potassium Fluoride (KF) or Potassium Bifluoride (
).[1] -
Conditions: Reaction in Acetonitrile/Water or anhydrous THF with 18-crown-6.
-
Stoichiometry: Limiting the fluoride source (0.8 - 1.0 eq) is critical to maximize the mono-fluoro species.[1]
-
Purification: The statistical mixture (bis-Cl, mono-F, bis-F) is separated via column chromatography or fractional crystallization.[1] The mono-fluoride (CAS 30672-72-1) has polarity intermediate between the bis-chloride and bis-fluoride.[1]
Part 4: Application Protocols
Protocol A: Synthesis of a SuFEx-Probe (Amine Coupling)
Goal: To attach a recognition element (e.g., a drug pharmacophore with an amine) to the hub, leaving the fluoride ready for protein labeling.
Materials:
-
Amine-containing scaffold (
eq)[1][4] -
4-Fluorosulfonylbenzenesulfonyl chloride (
eq)[1] -
Triethylamine (
) or DIPEA ( eq)[1] -
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Preparation: Dissolve 4-fluorosulfonylbenzenesulfonyl chloride in anhydrous DCM (
) in a round-bottom flask under Nitrogen. Cool to . -
Addition: Dissolve the amine scaffold and base (
) in DCM. Add this solution dropwise to the sulfonyl chloride solution over 15 minutes.-
Expert Insight: Adding the amine to the sulfonyl chloride ensures the chloride is always in excess locally, preventing double-addition (though the F-group is stable, this is good practice).
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours. -
Workup: Wash with
(to remove base), then Brine. Dry organic layer over .[1] -
Purification: Concentrate and purify via Flash Chromatography. The product (Sulfonamide-Sulfonyl Fluoride) is stable on silica.[1]
Protocol B: Protein Labeling (SuFEx Activation)
Goal: Covalent modification of a target protein using the probe synthesized in Protocol A.
Step-by-Step:
-
Incubation: Incubate the protein (
) with the probe ( ) in buffer (PBS, pH 7.4). -
Activation (Optional): For non-specific labeling or "turn-on" chemistry, add a SuFEx catalyst (e.g.,
of a specific silyl ether activator if using "Click" mode, or rely on protein microenvironment).-
Note on Causality: The sulfonyl fluoride is generally unreactive toward free cysteine/lysine in bulk solvent.[1] It reacts primarily with residues (Tyr, Lys, His) that are positioned in a "catalytic dyad" environment or where local pH perturbation activates the residue.
-
-
Analysis: Quench with SDS loading buffer and analyze via Gel Electrophoresis or Mass Spectrometry (Proteomics).
Part 5: Safety & Handling
CAS 30672-72-1 is a Corrosive Electrophile. [1]
-
Skin/Eye Hazards: Causes severe skin burns and eye damage.[1] The hydrolysis product is a strong sulfonic acid.
-
PPE:[1] Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
-
Inhalation: Destructive to mucous membranes.[1] Handle only in a functioning fume hood.
-
Storage: Moisture sensitive.[1] Store in a tightly sealed container, preferably under inert gas, in a freezer (-20°C). If the solid turns into a gummy liquid, it has likely hydrolyzed and should be discarded.
References
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [1]
-
ChemicalBook. (2024).[1] "4-fluorosulphonylbenzenesulphonyl chloride Product Properties."
-
Sigma-Aldrich. (2024).[1][5] "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction."
Sources
- 1. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. 4-(Fluorosulfonyl)benzoyl chloride technical grade, 90 402-55-1 [sigmaaldrich.com]
